5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
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Overview
Description
5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of a fluorine atom and two thiophene rings attached to the benzo[c][1,2,5]thiadiazole core. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the following steps:
Bromination: The starting material, 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole, is brominated to introduce bromine atoms at specific positions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiophene derivatives
Substitution: Formation of substituted benzo[c][1,2,5]thiadiazole derivatives
Scientific Research Applications
5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its excellent electron-accepting properties.
Fluorescent Sensors: Employed as a fluorescent sensor for detecting various analytes, including metal ions and organic molecules.
Photocatalysis: Utilized as a visible-light photocatalyst in organic synthesis, enabling various photochemical reactions.
Material Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to act as an electron acceptor. The compound’s electron-deficient benzo[c][1,2,5]thiadiazole core facilitates the transfer of electrons, making it an effective component in electronic devices. The presence of fluorine and thiophene groups further enhances its electron-accepting properties and stability .
Comparison with Similar Compounds
Similar Compounds
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Lacks the fluorine atom, resulting in different electronic properties.
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Contains additional bromine atoms, which can influence its reactivity and applications.
4,7-Di(2-thienyl)-2,1,3-benzothiadiazole: Another derivative with different substituents, affecting its electronic and optical properties.
Uniqueness
5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of the fluorine atom, which enhances its electron-accepting ability and stability. This makes it particularly suitable for applications in organic electronics and photocatalysis .
Properties
Molecular Formula |
C14H7FN2S3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-fluoro-4,7-dithiophen-2-yl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H7FN2S3/c15-9-7-8(10-3-1-5-18-10)13-14(17-20-16-13)12(9)11-4-2-6-19-11/h1-7H |
InChI Key |
DPHYVSSHLOJYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CS4)F |
Origin of Product |
United States |
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